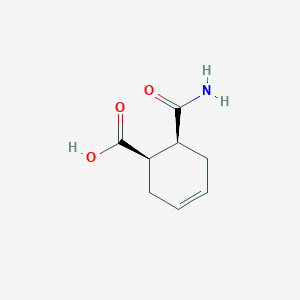
(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid (CAS 2028-12-8) is a cyclohexene derivative featuring a carboxylic acid group at position 1 and a carbamoyl group at position 6 (stereochemistry: 1R,6S). Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol . This dual functionality makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing enzyme inhibitors or bioactive scaffolds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, typically involves the use of cyclohexene derivatives as starting materials. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the cyclohexene ring. The carbamoyl and carboxylic acid groups can be introduced through subsequent functional group transformations, such as amidation and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclohexene derivatives .
Scientific Research Applications
Rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Mechanism of Action
The mechanism by which rac-(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid, cis, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis highlight key similarities and differences between (1R,6S)-6-Carbamoyl-3-cyclohexene-1-carboxylic acid and analogous cyclohexene-carboxylic acid derivatives.
Stereochemical and Conformational Differences
The (1R,6S) configuration in the target compound induces a specific chair conformation in the cyclohexene ring, stabilizing interactions with chiral environments (e.g., enzyme pockets). In contrast, the (1R,6R) diastereomer of 6-amino-3-cyclohexene-1-carboxylic acid adopts a distinct conformation, altering its binding affinity in catalytic applications .
Properties
CAS No. |
1469-49-4 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1 |
InChI Key |
AZDKWAUSBOZMHG-NTSWFWBYSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)N)C(=O)O |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















